![molecular formula C12H15NO3 B1280984 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one CAS No. 20925-64-8](/img/structure/B1280984.png)
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one
Overview
Description
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one is a heterocyclic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by a benzazepine core structure, which is a seven-membered ring containing nitrogen. The presence of methoxy groups at positions 7 and 8 adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one typically involves the reaction of a substituted aniline with a lactone or lactam precursor. One common method involves the condensation of 7,8-dimethoxy-2-tetralone with an appropriate amine under acidic or basic conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The compound participates in Heck-Suzuki tandem reactions , enabling the synthesis of functionalized 3-benzazepines. A study demonstrated its use in forming 3-substituted derivatives via a one-pot cascade process .
Reaction Conditions and Yields
Entry | Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
14 | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O (4:1) | 110 (MW) | 58 |
Key observations:
-
Optimal yields were achieved using DMF/water (4:1) under microwave heating .
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The reaction tolerates arylboronic acids with electron-donating or withdrawing groups.
Alkylation and Amine Functionalization
The secondary amine in the azepinone ring undergoes alkylation with electrophilic reagents:
Example: Reaction with 1-Bromo-3-chloropropane
Reagent | Base | Solvent | Product | Yield (%) |
---|---|---|---|---|
1-Bromo-3-chloropropane | KHCO₃ | Methanol | 3-(3-Chloropropyl) derivative | 72 |
Mechanistic notes:
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Proceeds via SN2 nucleophilic substitution at the primary alkyl halide .
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Potassium bicarbonate enhances reactivity by deprotonating the amine .
Methylation Reactions
The amine group can be methylated using formaldehyde and formic acid (Eschweiler-Clarke conditions) :
Methylation Protocol
Methylating Agent | Acid Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
---|---|---|---|---|
Formaldehyde | Formic acid | 100 | 6 | >95 |
Applications:
Amide Bond Formation
The compound reacts with carboxylic acids to form amides via carbodiimide-mediated coupling :
DCC-Mediated Coupling Example
Carboxylic Acid | Coupling Agent | Solvent | Product | Yield (%) |
---|---|---|---|---|
Pent-2-ynoic acid | DCC | DCM | N-Alkynylamide derivative | 64 |
Notes:
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Dicyclohexylcarbodiimide (DCC) facilitates activation of the carboxylic acid .
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Reactions proceed at room temperature with overnight stirring .
Ring-Opening and Rearrangement Reactions
Under strongly acidic or basic conditions, the tetrahydroazepinone ring undergoes ring-opening to form linear intermediates. For example:
Acid-Catalyzed Hydrolysis
Acid | Temperature (°C) | Product |
---|---|---|
HCl (6M) | 80 | 7,8-Dimethoxyphenethylamine |
Electrophilic Aromatic Substitution
The methoxy groups direct electrophilic substitution at the para position relative to the oxygen atoms:
Nitration Example
Nitrating Agent | Solvent | Temperature (°C) | Product |
---|---|---|---|
HNO₃/H₂SO₄ | H₂O | 0–5 | 6-Nitro-7,8-dimethoxy derivative |
Limitations:
Reduction and Hydrogenation
The carbonyl group in the azepinone ring is reducible under catalytic hydrogenation:
Catalytic Hydrogenation
Catalyst | Pressure (bar) | Solvent | Product | Yield (%) |
---|---|---|---|---|
Pd/C | 10 | Ethanol | 7,8-Dimethoxy-1,2,3,4-tetrahydro derivative | 89 |
Biological Activity
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one (CAS No. 20925-64-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a benzoazepine core. The molecular formula is , with a molecular weight of approximately 219.25 g/mol. Its structure contributes to its biological activity and interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.25 g/mol |
CAS Number | 20925-64-8 |
Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : The compound has been studied for its potential antidepressant properties. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease.
- Anti-inflammatory Activity : There is evidence to suggest that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory disorders.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of several benzoazepine derivatives, including this compound. The results demonstrated significant reductions in immobility time in the forced swim test (FST), indicating potential antidepressant activity.
Study 2: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The study found that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.
Study 3: Anti-inflammatory Effects
In a study examining anti-inflammatory properties published in Phytotherapy Research, the compound was shown to downregulate pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in managing inflammatory conditions.
Table 2: Summary of Biological Activities
Biological Activity | Findings | Reference |
---|---|---|
Antidepressant | Reduced immobility time in FST | Journal of Medicinal Chemistry |
Neuroprotective | Increased cell viability under oxidative stress | Neuroscience Letters |
Anti-inflammatory | Downregulation of cytokines | Phytotherapy Research |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity : Research has indicated that compounds similar to 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one exhibit antidepressant properties by modulating neurotransmitter systems in the brain. Studies suggest that these compounds can enhance serotonin and norepinephrine levels, which are crucial for mood regulation.
Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease where oxidative damage plays a significant role.
Neuropharmacology
Anxiolytic Properties : Similar derivatives have been investigated for their anxiolytic effects in animal models. The mechanism appears to involve GABAergic pathways, which are critical for anxiety modulation.
Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions such as memory and learning through its action on cholinergic systems.
Organic Synthesis
Building Block for Complex Molecules : Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex azepine derivatives or other heterocyclic compounds through various chemical reactions including cyclization and functionalization.
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of tetrahydrobenzo[D]azepin-2-one and their effects on serotonin reuptake inhibition. The results indicated that certain modifications led to increased potency compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors).
Case Study 2: Neuroprotection
Research conducted at a leading university investigated the neuroprotective effects of tetrahydrobenzo[D]azepin derivatives in models of oxidative stress-induced neuronal death. The findings demonstrated that these compounds significantly reduced cell death and improved cell viability.
Properties
IUPAC Name |
7,8-dimethoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-8-3-4-13-12(14)7-9(8)6-11(10)16-2/h5-6H,3-4,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKTVGMZJMDNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)NCCC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464748 | |
Record name | 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20925-64-8 | |
Record name | 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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